

Application Notes and Protocols: Ginkgolide B Administration in Animal Models of Stroke

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Compound of Interest

Compound Name: ginkgolide-B

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ginkgolide B (GB), a potent neuroprotective agent, in preclinical animal models of ischemic stroke. The protocols and data presented are collated from multiple studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of GB.

Ginkgolide B, a terpene lactone extracted from the leaves of the Ginkgo biloba tree, has demonstrated significant neuroprotective effects in various models of cerebral ischemia.[1][2] Its mechanisms of action are multifaceted, including anti-inflammatory, anti-apoptotic, and antioxidant properties.[3][4] GB has been shown to cross the blood-brain barrier, making it a promising candidate for the treatment of stroke.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the efficacy of Ginkgolide B in animal models of stroke.

Table 1: Effects of Ginkgolide B on Infarct Volume, Brain Edema, and Neurological Deficits

Animal Model	Ginkgolide B Dose & Administration Route	Reduction in Infarct Volume (%)	Reduction in Brain Water Content (%)	Improvement in Neurological Score	Reference
tMCAO Mice	3.5 mg/kg, i.v.	Significant reduction (P=0.00325)	Significant reduction (P=0.0316)	Significantly improved	[5]
tMCAO Mice	7.0 mg/kg, i.v.	Significant reduction (P=0.000523)	Significant reduction (P=0.00825)	Significantly improved	[5]
MCAO Rats	10 mg/kg, i.p. (pre-treatment)	Significantly diminished	Not Reported	Not Reported	[6]
MCAO Rats	20 mg/kg, i.p. (pre-treatment)	Significantly diminished	Not Reported	Not Reported	[6]
tMCAO Mice	10, 20, 40 mg/kg, i.v. (post-treatment)	Marked reduction	Marked reduction	Marked improvement	[7]
MCAO Rats	10 mg/kg, i.v.	Significantly alleviated	Not Reported	Significantly improved	[8][9]

tMCAO: transient Middle Cerebral Artery Occlusion; MCAO: Middle Cerebral Artery Occlusion; i.v.: intravenous; i.p.: intraperitoneal.

Table 2: Molecular Effects of Ginkgolide B in Ischemic Stroke Models

Animal Model	Ginkgolide B Treatment	Key Molecular Changes	Reference
tMCAO Mice	3.5 & 7.0 mg/kg, i.v.	Promoted M2 microglia polarization	[5][10]
MCAO Rats	Not specified	Upregulated p-AMPK and Bcl2, decreased neuronal apoptosis	[3]
tMCAO Mice	10, 20, 40 mg/kg, i.v.	Inhibited NF-κB activation, reduced TNF-α, IL-1β, and iNOS levels	[7]
MCAO Rats	10 mg/kg, i.v.	Inhibited Bax and Caspase-3, restored LC3B, p62, and p-mTOR	[8][9]
MCAO Rats	Not specified	Upregulated HO-1, Nqo1, and SOD via Akt/Nrf2 pathway	[4][11]
MCAO Rats	2.5, 5, 10 mg/kg (pre-treatment)	Decreased serum IL-6, IL-1β and brain TNF-α, E-selectin, ICAM-1	[12]

iNOS: inducible Nitric Oxide Synthase; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1-beta; IL-6: Interleukin-6; Bax: Bcl-2-associated X protein; Bcl-2: B-cell lymphoma 2; Caspase-3: Cysteine-aspartic acid protease 3; LC3B: Microtubule-associated protein 1A/1B-light chain 3B; p62: Sequestosome 1; p-mTOR: phosphorylated Mammalian Target of Rapamycin; p-AMPK: phosphorylated AMP-activated protein kinase; HO-1: Heme oxygenase-1; Nqo1: NAD(P)H quinone dehydrogenase 1; SOD: Superoxide dismutase; Akt: Protein kinase B; Nrf2: Nuclear factor erythroid 2-related factor 2; ICAM-1: Intercellular Adhesion Molecule 1.

Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

This protocol is based on methodologies described in studies investigating the neuroprotective effects of Ginkgolide B.[\[5\]](#)[\[10\]](#)

1. Animals:

- Adult male C57BL/6J mice (2-3 months old, weighing approximately 25 g) are commonly used.[\[5\]](#)
- House animals in a controlled environment (22°C, 65% relative humidity, 12-hour light-dark cycle) with ad libitum access to food and water.[\[5\]](#)

2. Anesthesia:

- Anesthetize mice with 1.5% isoflurane in a mixture of 30% oxygen and 70% nitrous oxide.[\[5\]](#)
- Maintain body temperature at $37.0 \pm 0.5^{\circ}\text{C}$ using a warming pad throughout the surgical procedure.[\[5\]](#)

3. tMCAO Surgery:

- Perform a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal portion of the ECA and the CCA.
- Introduce a silicone-coated 6-0 nylon monofilament suture into the ICA via an incision in the ECA stump.
- Advance the filament approximately 9-10 mm to occlude the origin of the middle cerebral artery (MCA).
- After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion.

4. Ginkgolide B Administration:

- Prepare Ginkgolide B (purity >98%) in saline.
- Administer GB intravenously (e.g., via tail vein injection) at doses of 3.5 mg/kg or 7.0 mg/kg, typically 1 hour after the onset of reperfusion.[5]
- The control group should receive an equivalent volume of saline.

5. Outcome Measures:

- **Neurological Deficit Scoring:** Evaluate neurological function at 24, 48, and 72 hours post-tMCAO using a standardized scoring system (e.g., a 0-5 point scale where 0 is no deficit and 5 is death).
- **Infarct Volume Measurement:** At 72 hours post-tMCAO, sacrifice the animals, and section the brains. Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
- **Brain Water Content:** Measure brain edema by calculating the wet weight-dry weight percentage of the ischemic hemisphere.
- **Immunohistochemistry and Western Blot:** Analyze brain tissue for markers of inflammation (e.g., Iba1 for microglia), apoptosis (e.g., TUNEL staining, Cleaved Caspase-3), and relevant signaling proteins (e.g., p-AMPK, NF-κB).

Protocol 2: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in vitro Model

This protocol simulates ischemic conditions in cell culture and is useful for mechanistic studies.
[3]

1. Cell Culture:

- Use a neuronal cell line such as SH-SY5Y human neuroblastoma cells.[3]
- Culture cells in standard medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere of 5% CO₂.

2. OGD/R Procedure:

- Replace the normal culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).
- Place the cells in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation.
- For reoxygenation, replace the glucose-free EBSS with the normal culture medium and return the cells to the standard incubator for 24 hours.

3. Ginkgolide B Treatment:

- Dissolve Ginkgolide B in DMSO and then dilute in the culture medium to the desired final concentrations.
- Add GB to the culture medium during the reoxygenation phase.[\[3\]](#)

4. Outcome Measures:

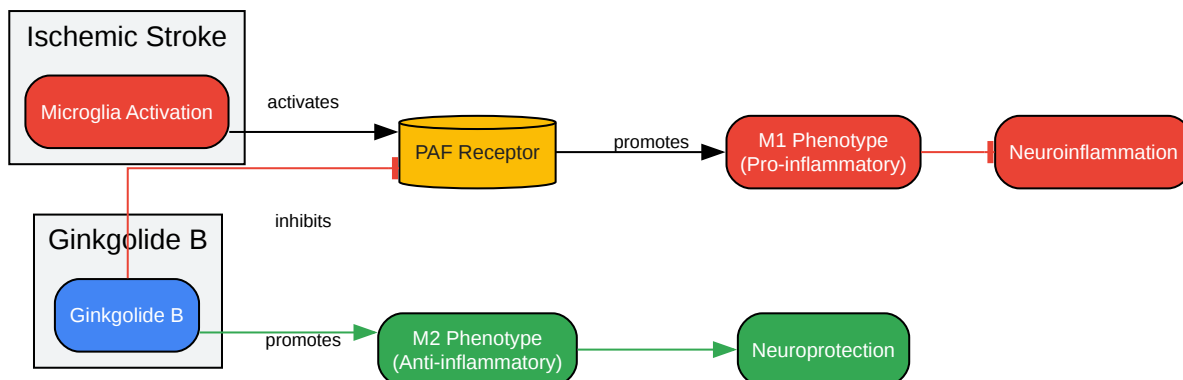
- Cell Viability: Assess cell viability using assays such as MTT or LDH release.
- Apoptosis Assays: Quantify apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase-3 activity.
- Western Blot Analysis: Analyze cell lysates to determine the expression levels of key proteins in signaling pathways of interest (e.g., AMPK, PINK1, Bcl2).[\[3\]](#)
- Mitochondrial Membrane Potential (MMP): Use fluorescent probes like JC-1 to measure changes in MMP.[\[3\]](#)

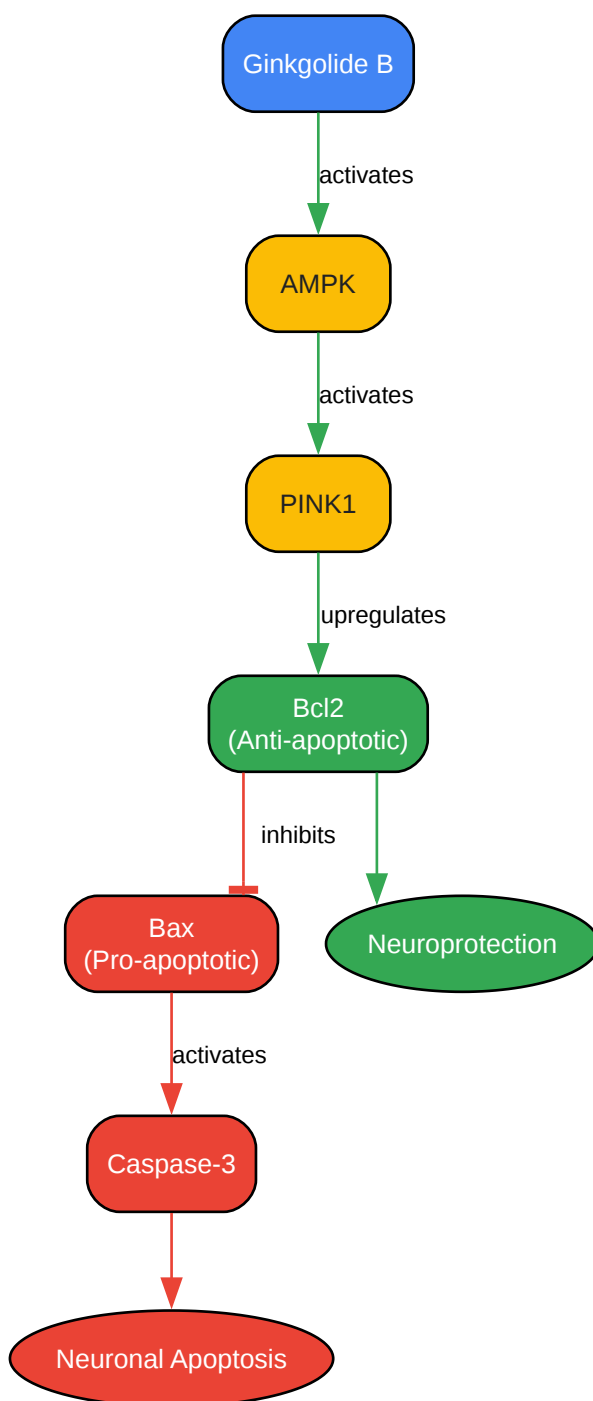
Signaling Pathways and Mechanisms of Action

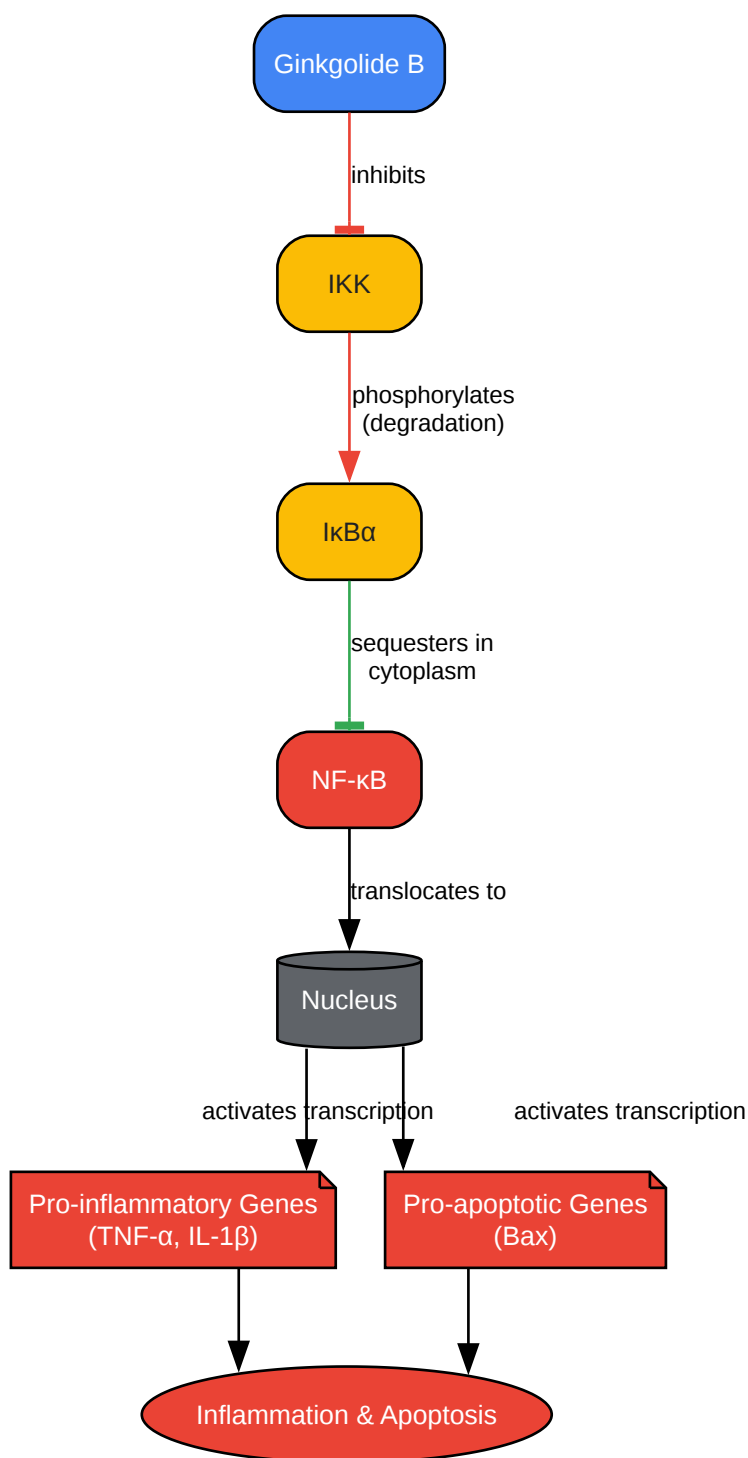
Ginkgolide B exerts its neuroprotective effects through the modulation of several key signaling pathways.

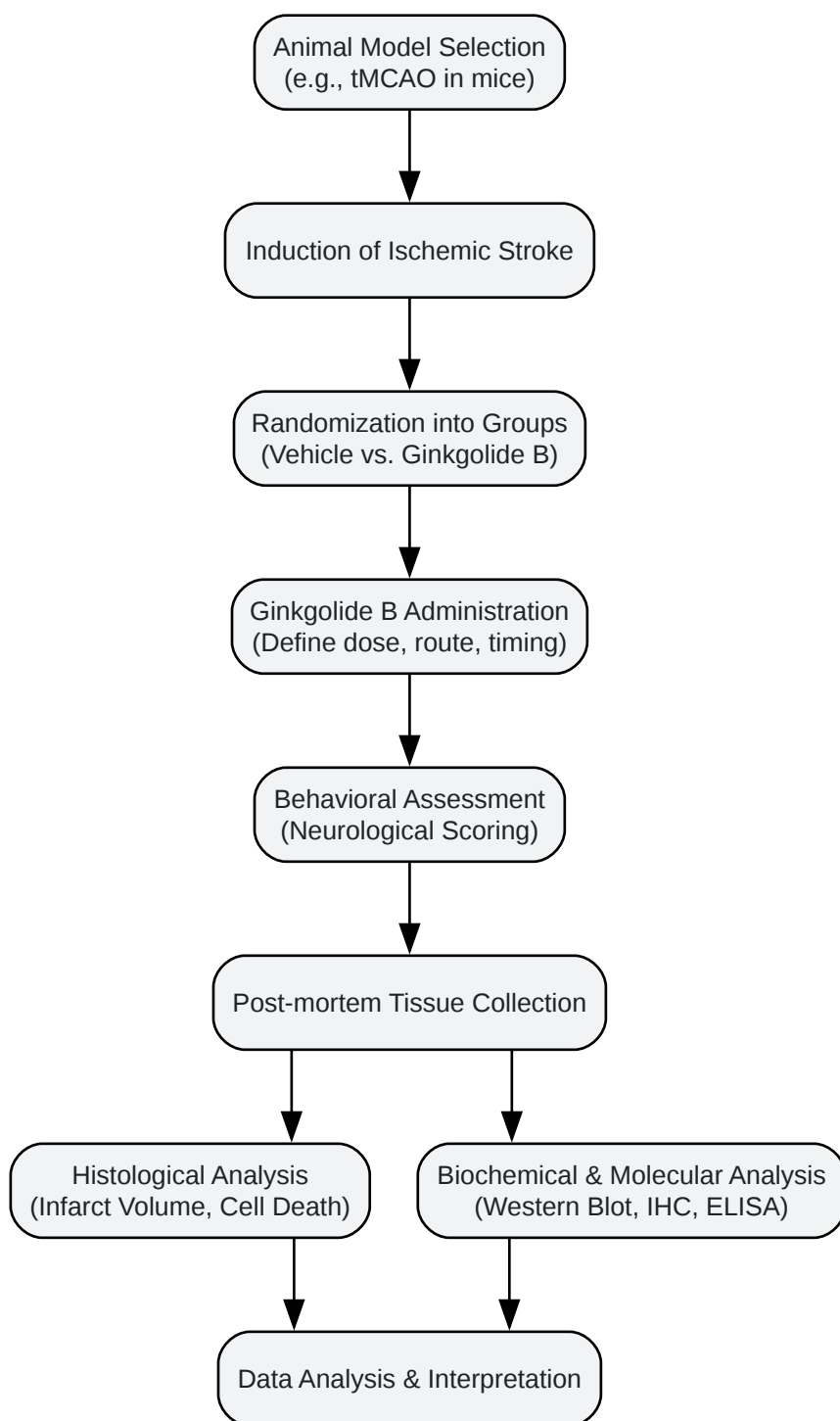
1. Anti-inflammatory Effects via Modulation of Microglia Polarization:

Ginkgolide B has been shown to suppress neuroinflammation by promoting the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[5][10] This action is mediated, at least in part, through the antagonism of the Platelet-Activating Factor (PAF) receptor.[10]









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